molecular formula C7H8O3S.H3N<br>C7H11NO3S B8688134 Ammonium toluenesulfonate CAS No. 26447-09-6

Ammonium toluenesulfonate

Cat. No. B8688134
Key on ui cas rn: 26447-09-6
M. Wt: 189.23 g/mol
InChI Key: IHRIVUSMZMVANI-UHFFFAOYSA-N
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Patent
US06638882B1

Procedure details

A 500 gallon tank containing 211 gallons of purified water was charged with 0.07 lbs. of sodium lauryl sulfate, and the aqueous solution was agitated to ensure homogeneity. A 66% aqueous solution of toluene sulfonic acid monohydrate, 500 lbs., was added followed by the addition of 5 gallons of purified water. Finally, an aqueous solution of ammonium hydroxide (17.5 gallons, 29-30% NH4OH by weight) was added. This catalyst solution had a density of 8.65 lb/gallon and a solids content of about 15±1%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Ammonium Toluene Sulfonate

Identifiers

REACTION_CXSMILES
S([O-])(OCCCCCCCCCCCC)(=O)=O.[Na+].O.[C:20]1([CH3:30])[C:21]([S:26]([OH:29])(=[O:28])=[O:27])=[CH:22][CH:23]=[CH:24][CH:25]=1.[OH-].[NH4+:32]>O>[C:20]1([CH3:30])[C:21]([S:26]([O-:29])(=[O:28])=[O:27])=[CH:22][CH:23]=[CH:24][CH:25]=1.[NH4+:32] |f:0.1,2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C=1(C(=CC=CC1)S(=O)(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged with 0.07 lbs
ADDITION
Type
ADDITION
Details
, was added

Outcomes

Product
Name
Ammonium Toluene Sulfonate
Type
Smiles
C=1(C(=CC=CC1)S(=O)(=O)[O-])C.[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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